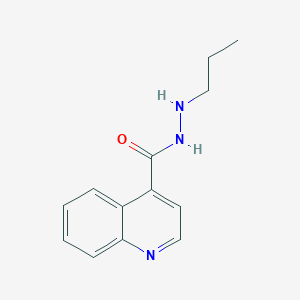

N'-Propylquinoline-4-carbohydrazide

Description

Properties

Molecular Formula |

C13H15N3O |

|---|---|

Molecular Weight |

229.28 g/mol |

IUPAC Name |

N'-propylquinoline-4-carbohydrazide |

InChI |

InChI=1S/C13H15N3O/c1-2-8-15-16-13(17)11-7-9-14-12-6-4-3-5-10(11)12/h3-7,9,15H,2,8H2,1H3,(H,16,17) |

InChI Key |

KFXDSAREOJIMGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCNNC(=O)C1=CC=NC2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Propylquinoline-4-carbohydrazide typically involves the Pfitzinger reaction, which converts isatin to the desired quinoline derivative. The process includes esterification, followed by hydrazinolysis, and finally, the formation of the carbohydrazide derivative through microwave irradiation. This method is considered green and efficient, providing high yields within a short time .

Industrial Production Methods: Industrial production of N’-Propylquinoline-4-carbohydrazide may involve large-scale microwave-assisted synthesis due to its efficiency and reduced environmental impact. The use of recyclable catalysts and solvent-free conditions can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: N’-Propylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used under mild conditions to achieve substitution reactions.

Major Products:

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N’-Propylquinoline-4-carbohydrazide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its antimicrobial and antiviral properties.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N’-Propylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, the compound targets bacterial DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to bacterial cell death. This mechanism is similar to that of fluoroquinolones, which are well-known antibiotics .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Bromine at the 6-position (e.g., compound 6o in ) increases molecular weight and may enhance halogen bonding in biological targets, whereas methyl or isopropyl groups (e.g., ) improve steric bulk and lipophilicity .

- Synthetic Flexibility : The hydrazide group allows modular derivatization; for example, highlights the use of acetone (propan-2-ylidene) to form Schiff base analogs, which may influence stability and reactivity .

Functional Group Variations: Hydrazide vs. Thiosemicarbazone

Table 2: Comparison of Hydrazide and Thiosemicarbazone Derivatives

Key Observations :

- Bioactivity Implications: Thiosemicarbazones () exhibit stronger metal-chelating properties due to the thiocarbonyl group, making them candidates for anticancer or antimicrobial applications . In contrast, carbohydrazides like this compound may prioritize hydrogen-bond interactions with biological targets.

Physicochemical and Spectroscopic Comparisons

Table 3: Physicochemical Properties

Key Observations :

Q & A

Q. How do structural modifications (e.g., substituents on the quinoline ring) impact bioactivity or material properties?

- Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the quinoline 6-position. Assess solubility via shake-flask method (logP measurements) and bioactivity via in vitro assays (e.g., MIC against S. aureus). Use QSAR models (e.g., MLR or Random Forest) to correlate substituent Hammett constants (σ) with activity .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for hydrazide derivatives: How to resolve them?

- Methodological Answer : Cross-validate using differential scanning calorimetry (DSC) at 10°C/min under N₂. Compare with literature values for analogs (e.g., N'-benzylquinoline-4-carbohydrazide). Check for polymorphs via PXRD; if present, refine unit cell parameters using TOPAS-Academic. Contradictions may arise from impurities—re-crystallize and repeat elemental analysis (target C, H, N ±0.3%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.